molecular formula C9H11BO2 B15318895 (1-Phenylcyclopropyl)boronic acid

(1-Phenylcyclopropyl)boronic acid

Cat. No.: B15318895
M. Wt: 162.00 g/mol
InChI Key: JWNPKUFYZNYIFS-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopropyl)boronic acid typically involves the reaction of phenylcyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of phenylcyclopropene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve scalable hydroboration techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenylcyclopropyl alcohols and ketones.

    Reduction: Phenylcyclopropyl derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

(1-Phenylcyclopropyl)boronic acid finds applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid moiety interacts with target molecules through the formation of boronate esters, which can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • (1-Phenylcyclopropyl)methanol

Comparison: (1-Phenylcyclopropyl)boronic acid is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct reactivity and stability compared to its analogs. For instance, phenylboronic acid lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain conditions. Cyclopropylboronic acid, on the other hand, does not have the aromatic phenyl group, which affects its electronic properties and reactivity.

Properties

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

(1-phenylcyclopropyl)boronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)9(6-7-9)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2

InChI Key

JWNPKUFYZNYIFS-UHFFFAOYSA-N

Canonical SMILES

B(C1(CC1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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